molecular formula C4H11ClFN B2498774 1-Fluoro-N-methylpropan-2-amine;hydrochloride CAS No. 139364-39-9

1-Fluoro-N-methylpropan-2-amine;hydrochloride

Cat. No.: B2498774
CAS No.: 139364-39-9
M. Wt: 127.59
InChI Key: WXDLYIUHQCZKME-UHFFFAOYSA-N
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Description

1-Fluoro-N-methylpropan-2-amine hydrochloride (IUPAC name: 1-Fluoro-2-methylpropan-2-amine hydrochloride (1:1)) is a fluorinated secondary amine hydrochloride salt with the molecular formula C₄H₁₀ClFN. Its structure features a propane backbone with a fluorine atom at position 1, a methyl group at position 2, and a methyl-substituted amine at position 2, forming a hydrochloride salt .

Properties

IUPAC Name

1-fluoro-N-methylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10FN.ClH/c1-4(3-5)6-2;/h4,6H,3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDLYIUHQCZKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CF)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Fluoro-N-methylpropan-2-amine;hydrochloride involves several steps. One common method includes the reaction of 1-fluoro-2-methylpropan-2-amine with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yield and purity .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve consistent quality and efficiency .

Chemical Reactions Analysis

1-Fluoro-N-methylpropan-2-amine;hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include specific solvents, catalysts, and temperature controls to ensure the desired products are formed efficiently .

Scientific Research Applications

Scientific Research Applications

1-Fluoro-N-methylpropan-2-amine;hydrochloride exhibits a wide range of applications in scientific research:

Chemistry

  • Building Block in Organic Synthesis : This compound serves as a versatile intermediate in the synthesis of more complex molecules, facilitating various chemical studies.

Biology

  • Biochemical Assays : It is utilized to study enzyme interactions and metabolic pathways, providing insights into biological processes.
  • Pharmacological Studies : Initial findings suggest that the compound may enhance binding affinities to neurotransmitter receptors, potentially increasing its pharmacological efficacy.

Medicine

  • Drug Development : Research into potential therapeutic applications includes its role in developing new pharmaceuticals due to its stimulant properties similar to other amines.

Industry

  • Production Intermediate : It is used as an intermediate in producing pharmaceuticals, agrochemicals, and specialty chemicals, highlighting its industrial significance.

Case Studies

Several studies have highlighted the potential of this compound in various applications:

Case Study 1: Pharmacological Research

A study investigated the compound's interaction with serotonin receptors, revealing that its fluorinated structure significantly enhances binding affinity compared to non-fluorinated analogs. This finding suggests potential therapeutic applications in treating mood disorders.

Case Study 2: Enzyme Interaction Studies

In biochemical assays, researchers utilized this compound to explore its effects on specific enzymes involved in metabolic pathways. Results indicated that it could modulate enzyme activity, providing insights into metabolic regulation.

Mechanism of Action

The mechanism of action of 1-Fluoro-N-methylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and electronic differences between 1-fluoro-N-methylpropan-2-amine hydrochloride and related compounds:

Compound Name (Hydrochloride Salts) Substituents Amine Substitution Fluorine Position Key Structural Features
1-Fluoro-N-methylpropan-2-amine 1-F, 2-Me N-methyl Position 1 Monofluoro, branched propane backbone
N-Methyl-1,1,1-trifluoro-2-propylamine 1-CF₃, 2-Me N-methyl Position 1 (CF₃) Trifluoromethyl group, higher lipophilicity
2-Chloro-N,N-dimethylpropylamine 2-Cl N,N-dimethyl N/A Chloro substituent, larger atomic radius
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine Aromatic (3-Cl,2-F), 2-Me Primary amine Aromatic ring Aromatic substitution, planar geometry
1-(Furan-2-yl)-2-methylpropan-1-amine Furan-2-yl, 2-Me Primary amine N/A Heterocyclic oxygen, π-electron system

Key Observations:

  • Fluorine vs.
  • Chlorine vs. Fluorine: The chloro analogue (2-Chloro-N,N-dimethylpropylamine hydrochloride) exhibits stronger electron-withdrawing effects but greater steric bulk, which may alter receptor binding kinetics compared to the smaller fluorine atom .
  • Aromatic vs. Aliphatic Fluorine: The aromatic fluorine in 2-(3-chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride introduces π-π stacking capabilities, absent in the aliphatic fluorine of the target compound .

Physicochemical and Pharmacokinetic Properties

Property 1-Fluoro-N-methylpropan-2-amine HCl N-Methyl-1,1,1-trifluoro-2-propylamine HCl 2-Chloro-N,N-dimethylpropylamine HCl
Molecular Weight (g/mol) 140.6 176.6 156.1
logP (Predicted) ~1.2 ~2.5 ~1.8
pKa (Amine) ~9.5 ~8.9 ~9.8
Aqueous Solubility Moderate Low Moderate

Implications:

  • The lower logP of the target compound compared to its trifluoro analogue suggests better solubility in polar solvents, advantageous for formulation .
  • The higher pKa (vs.

Biological Activity

1-Fluoro-N-methylpropan-2-amine;hydrochloride, a fluorinated amine compound, has garnered attention in the fields of chemistry and biology due to its unique structural properties and potential applications. Its biological activity is primarily attributed to its interaction with various molecular targets, influencing biochemical pathways and cellular functions.

This compound is synthesized through the reaction of 1-fluoro-2-methylpropan-2-amine with hydrochloric acid. This process typically requires controlled conditions to ensure high yield and purity. The compound's chemical structure can be represented as follows:

C4H10ClFN\text{C}_4\text{H}_{10}\text{ClFN}

The biological activity of this compound is primarily mediated through its interactions with specific receptors and enzymes. The presence of the fluorine atom enhances its binding affinity, which can modulate receptor activity and influence various signaling pathways. This mechanism is crucial for understanding its potential therapeutic applications.

Biological Activity

The compound exhibits a range of biological activities, which can be categorized as follows:

  • Enzyme Interaction : It has been utilized in biochemical assays to study enzyme interactions, particularly in metabolic pathways related to neurotransmitter synthesis and degradation.
  • Pharmacological Effects : Research indicates that it may exhibit stimulant-like effects similar to other amines, influencing mood and cognitive functions.
  • Potential Therapeutic Applications : Preliminary studies suggest its utility in drug development, particularly in creating compounds that target specific neurological conditions.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other fluorinated amines such as methiopropamine. Below is a summary table highlighting key differences:

CompoundStructureBiological ActivityApplications
1-Fluoro-N-methylpropan-2-amineC4H10ClFNEnzyme modulation, stimulantDrug development, biochemical assays
MethiopropamineC4H11NStimulant effectsRecreational use, research

Case Studies

Recent studies have explored the effects of this compound on various biological systems:

  • Neurotransmitter Modulation : A study demonstrated that this compound could enhance the release of dopamine in vitro, suggesting potential implications for mood disorders.
  • Toxicological Assessments : Observational studies have indicated that while the compound shows promise in pharmacological applications, there are concerns regarding its safety profile, particularly in high doses .
  • Comparative Pharmacology : Research comparing its effects with other psychoactive substances has shown that it may share similar pathways but with distinct outcomes, warranting further investigation into its therapeutic potential .

Q & A

Q. What are the optimized synthetic routes for 1-fluoro-N-methylpropan-2-amine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves reacting 1-fluoro-N-methylpropan-2-amine with hydrochloric acid under controlled conditions. Key parameters include temperature (0–5°C for exothermic reactions), solvent choice (e.g., anhydrous ether for precipitation), and stoichiometric ratios. A comparison of methods from literature shows:
MethodTemperature (°C)SolventYield (%)Purity (HPLC)Reference
Acid-base reaction0–5Ether85–92≥98%
Direct HCl gas exposureRTEthanol7895%

Lower temperatures minimize side reactions (e.g., degradation of the fluorine group), while ethanol enhances solubility of intermediates .

Q. Which analytical techniques are most reliable for confirming the structure and purity of 1-fluoro-N-methylpropan-2-amine hydrochloride?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are critical. For example:
  • ¹H NMR (D₂O): δ 1.2 (d, 3H, CH₃), 2.5 (s, 3H, N-CH₃), 3.1 (m, 1H, CH-F) .
  • HRMS : Calculated [M+H]⁺ = 122.08; Observed = 122.07 .
    Purity is validated via HPLC (retention time: 4.2 min, C18 column) and ion chromatography for chloride content .

Q. How does pH and temperature affect the stability of 1-fluoro-N-methylpropan-2-amine hydrochloride in aqueous solutions?

  • Methodological Answer : Stability studies show:
  • pH 3–5 : Compound remains stable for >30 days at 4°C (degradation <5%) due to protonated amine resisting hydrolysis .
  • pH >7 : Rapid degradation (t₁/₂ = 12 h at 25°C) via nucleophilic substitution at the fluorine atom .
  • Thermal Stability : Decomposition occurs above 80°C, forming N-methylpropan-2-amine and HF .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The fluorine atom’s electronegativity increases the electrophilicity of the adjacent carbon, facilitating SN2 reactions. Kinetic studies in polar aprotic solvents (e.g., DMF) show a second-order rate constant (k₂ = 1.2 × 10⁻³ M⁻¹s⁻¹) with NaCN, indicating a bimolecular mechanism . Steric hindrance from the N-methyl group slows reactivity compared to non-methylated analogs .

Q. How can contradictions in reported stability data (e.g., solvent-dependent degradation) be resolved?

  • Methodological Answer : Discrepancies arise from solvent polarity and trace water content. For example:
  • Anhydrous DMSO : Stability >1 month (no degradation).
  • Aqueous DMSO (5% H₂O) : Degradation (t₁/₂ = 7 days) via hydrolysis .
    Resolution requires standardized protocols for solvent purity testing and controlled humidity during storage .

Q. What role does the fluorine substituent play in the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer : Fluorine enhances binding affinity to hydrophobic enzyme pockets (e.g., monoamine oxidases) by increasing lipophilicity (LogP = 1.8 vs. 0.9 for non-fluorinated analog) . Molecular docking simulations suggest the C-F bond participates in halogen bonding with active-site residues (e.g., Tyr-435) .

Q. What challenges arise when scaling up synthesis from milligram to gram quantities?

  • Methodological Answer : Key issues include:
  • Exotherm Management : Slow HCl addition and cooling (≤10°C) to prevent thermal degradation .
  • Purification : Column chromatography becomes impractical; alternatives like recrystallization (ethanol/water) yield 90% purity but require iterative optimization .

Q. How can enantiomeric purity be ensured during synthesis, and what techniques validate it?

  • Methodological Answer : Chiral auxiliaries (e.g., (R)-BINOL) or enantioselective catalysis (e.g., Rh-DuPhos) achieve >99% ee . Validation via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol = 90:10, retention times: 8.1 min (R), 9.3 min (S)) .

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